Tetramethylammonium dichloroiodate

Description

The exact mass of the compound Tetramethylammonium dichloroiodate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethylammonium dichloroiodate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylammonium dichloroiodate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C4H12N.Cl2I/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNMSHCNGVSXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.Cl[I-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471450 | |

| Record name | Tetramethylammonium dichloroiodate(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838-41-1 | |

| Record name | Tetramethylammonium dichloroiodate(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium Dichloroiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetramethylammonium Dichloroiodate

This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of tetramethylammonium dichloroiodate, [N(CH₃)₄]ICl₂. This compound is a valuable reagent in synthetic chemistry, belonging to the class of polyhalogen compounds, and serves as a versatile source of electrophilic iodine. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this reagent's properties and preparation.

Introduction: The Versatility of a Polyhalogen Reagent

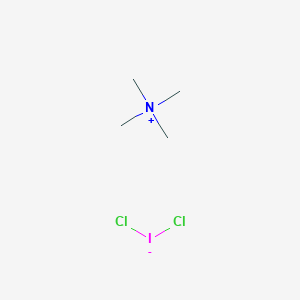

Tetramethylammonium dichloroiodate, with the chemical formula C₄H₁₂Cl₂IN and a molecular weight of 271.96 g/mol , is an ionic compound consisting of a tetramethylammonium cation, [N(CH₃)₄]⁺, and a linear dichloroiodate anion, [ICl₂]⁻.[1][2] The utility of this compound stems from the electrophilic nature of the iodine atom in the [ICl₂]⁻ anion, making it an effective reagent for various chemical transformations.[3]

The tetramethylammonium cation is the simplest quaternary ammonium cation and is known for its stability and well-defined spectroscopic features.[4][5] The dichloroiodate anion is a member of the polyhalogen anion family, which are known for their interesting structural and bonding properties.[6][7] The synthesis and characterization of such compounds are crucial for expanding the toolbox of synthetic chemists and for understanding the fundamental chemistry of halogens.

This guide will first detail a robust and reproducible method for the synthesis of tetramethylammonium dichloroiodate. Subsequently, it will provide a thorough discussion of the key analytical techniques used for its characterization, including expected data and experimental considerations. Finally, essential safety precautions for handling this compound will be outlined.

Synthesis of Tetramethylammonium Dichloroiodate

The synthesis of tetramethylammonium dichloroiodate is typically achieved through the direct reaction of a tetramethylammonium salt with a source of the dichloroiodate anion. The following protocol is a reliable method for its preparation in a laboratory setting.[8][9][10]

Principle of the Synthesis

The synthesis is based on the addition of iodine monochloride (ICl) to tetramethylammonium chloride ([N(CH₃)₄]Cl). In this reaction, the chloride ion from [N(CH₃)₄]Cl attacks the iodine atom of ICl, which acts as a Lewis acid, to form the linear and symmetric dichloroiodate anion, [Cl-I-Cl]⁻.

Reaction: [N(CH₃)₄]⁺Cl⁻ + ICl → [N(CH₃)₄]⁺[ICl₂]⁻

An alternative approach involves the in situ generation of the dichloroiodate anion from the reaction of sodium iodide, sodium hypochlorite, and hydrochloric acid, followed by precipitation with a tetramethylammonium salt.[3] However, the direct addition method is often more straightforward for small-scale preparations.

Experimental Protocol

Materials and Reagents:

-

Tetramethylammonium chloride ([N(CH₃)₄]Cl), anhydrous

-

Iodine monochloride (ICl)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether ((C₂H₅)₂O), anhydrous

-

Schlenk flask or a round-bottom flask with a sidearm

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Sintered glass funnel for filtration

Procedure:

-

Preparation of the Reaction Vessel: A 100 mL Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum or dried in an oven at 120 °C for several hours and allowed to cool under an inert atmosphere.

-

Addition of Reactants: 5.48 g (50 mmol) of anhydrous tetramethylammonium chloride is added to the flask. The flask is then evacuated and backfilled with an inert gas three times. 50 mL of anhydrous dichloromethane is added via a cannula or syringe. The suspension is stirred to ensure good mixing.

-

Addition of Iodine Monochloride: In a separate, dry dropping funnel, 8.12 g (50 mmol) of iodine monochloride is dissolved in 20 mL of anhydrous dichloromethane. This solution is then added dropwise to the stirred suspension of tetramethylammonium chloride at room temperature over a period of 30 minutes.

-

Reaction: The reaction mixture is stirred at room temperature for 2-3 hours. The initial white suspension of tetramethylammonium chloride will gradually be replaced by a yellow to orange precipitate of the product.

-

Isolation of the Product: The reaction mixture is filtered through a sintered glass funnel under an inert atmosphere. The collected solid is washed with two 20 mL portions of anhydrous diethyl ether to remove any unreacted iodine monochloride and residual solvent.

-

Drying: The product, a yellow-orange crystalline solid, is dried under high vacuum for several hours to remove all traces of solvent.

Yield: The reaction typically proceeds in high yield, often exceeding 90%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tetramethylammonium dichloroiodate.

Characterization of Tetramethylammonium Dichloroiodate

A comprehensive characterization of the synthesized tetramethylammonium dichloroiodate is essential to confirm its identity, purity, and structural integrity. The following techniques are routinely employed.

Physical Properties

| Property | Value |

| Appearance | Yellow to orange crystalline solid |

| Molecular Weight | 271.96 g/mol |

| Chemical Formula | C₄H₁₂Cl₂IN |

| CAS Number | 1838-41-1 |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for the structural elucidation of tetramethylammonium dichloroiodate, providing characteristic fingerprints for both the cation and the anion.[4][5]

3.2.1. Experimental Protocol:

-

Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer, often with a laser excitation source (e.g., 780 nm).[11] The solid sample is placed directly in the path of the laser.

3.2.2. Expected Vibrational Modes:

The vibrational spectrum of [N(CH₃)₄]ICl₂ can be interpreted by considering the individual vibrations of the tetramethylammonium cation and the dichloroiodate anion.

Tetramethylammonium Cation ([N(CH₃)₄]⁺): This cation has tetrahedral (Td) symmetry and exhibits several characteristic vibrational modes.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) |

| C-H stretching | 3030-2950 (m-s) | 3030-2950 (m-s) |

| CH₃ asymmetric deformation | ~1480 (s) | ~1480 (w) |

| CH₃ symmetric deformation | ~1400 (m) | ~1400 (w) |

| C-N asymmetric stretching | ~950 (s) | Inactive |

| C-N symmetric stretching | Inactive | ~750 (s, polarized) |

s = strong, m = medium, w = weak

Dichloroiodate Anion ([ICl₂]⁻): This linear anion (D∞h symmetry) has three fundamental vibrational modes.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) |

| Symmetric I-Cl stretch (ν₁) | Inactive | ~270 (s, polarized)[6][7] |

| Asymmetric I-Cl stretch (ν₃) | ~240 (s) | Inactive |

| Bending (ν₂) | ~130 (m) | Inactive |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and decomposition profile of the compound.[12][13][14]

3.3.1. Experimental Protocol:

-

A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

3.3.2. Expected Thermal Behavior:

Based on the thermal behavior of related tetraalkylammonium polyhalides, the following decomposition pathway is expected:[12][15]

-

Melting: A sharp endothermic peak in the DSC thermogram will indicate the melting point of the compound.

-

Decomposition: The decomposition is likely to occur in one or more steps. The primary decomposition pathway is expected to be the loss of iodine monochloride (ICl) or elemental halogens (I₂ and Cl₂), leading to the formation of tetramethylammonium chloride. This will be observed as a significant mass loss in the TGA curve and an endothermic or exothermic event in the DSC curve.

-

Further Decomposition: At higher temperatures, the remaining tetramethylammonium chloride will decompose.

Crystal Structure

-

Tetramethylammonium Cation ([N(CH₃)₄]⁺): The cation is expected to have a tetrahedral geometry with the nitrogen atom at the center and the four methyl groups at the vertices.

-

Dichloroiodate Anion ([ICl₂]⁻): The VSEPR theory predicts a linear geometry for the [ICl₂]⁻ anion, which is consistent with experimental observations for other dichloroiodate salts.[6] The iodine atom is at the center, bonded to two chlorine atoms on opposite sides.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetramethylammonium dichloroiodate(I) | CymitQuimica [cymitquimica.com]

- 3. Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 -) Formation from NaI, NaOCl, and HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational study of (CH3)4NSbCl6 and [(CH3)4N]2SiF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Tetramethylammonium Dichloroiodate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tetramethylammonium dichloroiodate, a versatile reagent in organic chemistry. It delves into the core principles of its formation, offering a detailed mechanistic explanation, a validated experimental protocol, and essential safety and handling information. This document is intended for professionals in research and development who require a thorough understanding of this compound for its effective application.

Introduction: Unveiling Tetramethylammonium Dichloroiodate

Tetramethylammonium dichloroiodate, with the chemical formula [(CH₃)₄N]⁺[ICl₂]⁻, is a quaternary ammonium salt of the dichloroiodate anion. It serves as a stable, solid source of electrophilic iodine, making it a valuable reagent in various organic transformations. Its applications primarily lie in the iodination of electron-rich aromatic compounds and as a mild oxidizing agent.[1] The use of this reagent often provides a safer and more convenient alternative to handling hazardous reagents like iodine monochloride directly. This guide will illuminate the straightforward yet elegant chemistry that underpins its synthesis.

The Core of the Synthesis: A Mechanistic Deep Dive

The synthesis of tetramethylammonium dichloroiodate is a fascinating example of in-situ reagent generation, where the reactive species is formed within the reaction mixture. The overall process involves the oxidation of an iodide source in the presence of chloride ions, followed by precipitation with the tetramethylammonium cation.

The Genesis of the Dichloroiodate Anion: A Step-by-Step Mechanistic Pathway

The formation of the dichloroiodate anion (ICl₂⁻) is the pivotal part of the synthesis, proceeding through a series of well-defined steps:

Step 1: Formation of Hypochlorous Acid

The reaction is initiated by the acidification of sodium hypochlorite (NaOCl), typically with hydrochloric acid (HCl). This acid-base reaction generates hypochlorous acid (HOCl), a key oxidizing agent in the subsequent step.

NaOCl + HCl → HOCl + NaCl

Step 2: In-Situ Generation of Iodine Monochloride

Hypochlorous acid, a potent electrophile, then oxidizes the iodide ion (from a source like sodium iodide, NaI). This critical step is acid-assisted and results in the formation of iodine monochloride (ICl), a highly reactive interhalogen compound.[2][3] Spectroscopic studies have provided evidence for the formation of ICl as a transient intermediate.[2]

HOCl + I⁻ + H⁺ → ICl + H₂O

The acidic conditions are crucial for this step to proceed efficiently.[3]

Step 3: Formation of the Dichloroiodate Anion

The iodine monochloride generated in-situ is a Lewis acid and readily reacts with available chloride ions (from HCl and NaCl) to form the stable dichloroiodate anion (ICl₂⁻). The high concentration of chloride ions in the reaction medium drives this equilibrium towards the formation of the product.[2]

ICl + Cl⁻ ⇌ [ICl₂]⁻

The Final Act: Precipitation of the Product

The final step in the synthesis is the introduction of a soluble tetramethylammonium salt, typically tetramethylammonium chloride [(CH₃)₄N]Cl. The tetramethylammonium cation [(CH₃)₄N]⁺ readily combines with the dichloroiodate anion to form the desired product, tetramethylammonium dichloroiodate. Due to its ionic nature and the size of the cation, this salt is sparingly soluble in the aqueous reaction medium and precipitates out as a solid.

[(CH₃)₄N]⁺Cl⁻ + [ICl₂]⁻ → [(CH₃)₄N]⁺[ICl₂]⁻ (s) + Cl⁻

This precipitation is a key factor in the high yield of the synthesis, as it effectively removes the product from the equilibrium, driving the overall reaction to completion.

Visualizing the Synthesis

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow.

Caption: The mechanistic pathway for the synthesis of tetramethylammonium dichloroiodate.

Caption: A streamlined workflow for the laboratory synthesis of tetramethylammonium dichloroiodate.

A Validated Experimental Protocol

The following protocol is a reliable method for the synthesis of tetramethylammonium dichloroiodate, adapted from established literature procedures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Sodium Iodide (NaI) | 149.89 | 110 | 16.5 g |

| Sodium Hypochlorite (NaOCl) | 74.44 | 110 | ~156 mL (5.25% aq. sol.) |

| Hydrochloric Acid (HCl) | 36.46 | 220 | ~22 mL (37% aq. sol.) |

| Tetramethylammonium Chloride | 109.6 | 100 | 10.96 g |

| Water (distilled) | 18.02 | - | As needed |

| Diethyl Ether | 74.12 | - | As needed |

Step-by-Step Procedure

-

Preparation of the Dichloroiodate Solution: In a suitable flask equipped with a magnetic stirrer and placed in an ice bath, dissolve sodium iodide (16.5 g, 110 mmol) in water. Carefully add concentrated hydrochloric acid (22 mL, 220 mmol) to the solution.

-

Formation of the Dichloroiodate Anion: While maintaining the temperature at 0°C, slowly add the sodium hypochlorite solution (~156 mL of a 5.25% solution, 110 mmol) dropwise to the stirred solution. An orange-colored solution of sodium dichloroiodate will form.

-

Precipitation of the Product: In a separate beaker, dissolve tetramethylammonium chloride (10.96 g, 100 mmol) in a minimal amount of water. Add this solution to the vigorously stirred dichloroiodate solution.

-

Isolation and Purification: A yellow precipitate of tetramethylammonium dichloroiodate will form immediately. Continue stirring for a few minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with two portions of cold distilled water, followed by two portions of diethyl ether to remove any residual water and organic impurities. Dry the product under vacuum to a constant weight.

Physicochemical Properties and Characterization

| Property | Value |

| Molecular Formula | C₄H₁₂Cl₂IN |

| Molecular Weight | 271.96 g/mol |

| Appearance | Yellow crystalline solid |

| CAS Number | 1838-41-1 |

| Solubility | Soluble in polar organic solvents, insoluble in water. |

Characterization of the final product can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show a singlet for the methyl protons of the tetramethylammonium cation.

-

Elemental Analysis: The elemental composition should match the calculated values for C, H, N, Cl, and I.

Applications in Organic Synthesis

Tetramethylammonium dichloroiodate is a versatile reagent with applications in several areas of organic synthesis:

-

Iodination of Aromatic Compounds: It is an effective reagent for the regioselective iodination of electron-rich aromatic compounds, such as phenols, anilines, and activated heterocycles.[4][5]

-

Oxidizing Agent: It can function as a mild oxidizing agent for the conversion of various functional groups.[1]

Safety, Handling, and Storage

As with any chemical synthesis, adherence to strict safety protocols is paramount.

Hazard Identification

-

Tetramethylammonium Dichloroiodate: May cause skin, eye, and respiratory tract irritation.[6]

-

Sodium Hypochlorite: Corrosive and an oxidizing agent.

-

Hydrochloric Acid: Highly corrosive and causes severe burns.

-

Tetramethylammonium Chloride: Toxic if swallowed or in contact with skin.[7]

Handling and Personal Protective Equipment (PPE)

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Storage

-

Store tetramethylammonium dichloroiodate in a tightly sealed container in a cool, dry, and dark place.[9][10]

-

It is hygroscopic and should be protected from moisture.[7]

Waste Disposal

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

-

Contaminated materials should be treated as hazardous waste.

Conclusion

The synthesis of tetramethylammonium dichloroiodate is a robust and scalable process that provides a valuable reagent for organic synthesis. By understanding the underlying mechanistic principles, researchers can effectively and safely produce this compound for a variety of applications. This guide has provided a comprehensive framework for its synthesis, from the fundamental chemical transformations to practical experimental considerations and safety protocols.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Tetramethylammonium chloride. Retrieved from [Link]

-

G. L. L. et al. (2021). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl₂⁻) Formation from NaI, NaOCl, and HCl. ACS Omega, 6(43), 28765–28772. [Link]

-

National Center for Biotechnology Information. (n.d.). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation from NaI, NaOCl, and HCl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tetramethylammonium Dichloroiodate. Retrieved from [Link]

-

Reddit. (2019). Help understanding a mechanism & creation of I+. Retrieved from [Link]

-

PubChem. (n.d.). Tetramethylammonium Dichloroiodate. Retrieved from [Link]

-

ResearchGate. (2021). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl 2 – ) Formation from NaI, NaOCl, and HCl. Retrieved from [Link]

-

ResearchGate. (2018). Iodination by Sodium Iodide and Sodium Hypochlorite from Diiodo Compound to Tetra-iodo Compound-Facing unreacted Triiodointermediate result variation?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Retrieved from [Link]

-

SCIRP. (2013). Microwave-Assisted Oxidation of Organic Compounds with Cetyltrimethylammonium Chlorochromate. Retrieved from [Link]

-

YouTube. (2022, January 20). Making IODINE MONOCHLORIDE from the elements. Retrieved from [Link]

-

Frontiers. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Retrieved from [Link]

-

Concordia University. (n.d.). Tetramethylammonium hydroxide guidelines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tetramethylammonium Dichloroiodate. Retrieved from [Link]

-

ResearchGate. (2014). Oxidation of Organic Compounds with Tetrabutylammonium Periodate in the Presence of Lewis Acids in Aprotic Organic Solvents. Retrieved from [Link]

Sources

- 1. Tetramethylammonium Dichloroiodate [myskinrecipes.com]

- 2. Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation from NaI, NaOCl, and HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Tetramethylammonium Dichloroiodate | C4H12Cl2IN | CID 11737348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tetramethylammonium dichloroiodate(I) | CymitQuimica [cymitquimica.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Unveiling the Solid-State Architecture of Tetramethylammonium Dichloroiodate: A Technical Guide

This technical guide provides an in-depth exploration of the crystal structure of tetramethylammonium dichloroiodate, [N(CH₃)₄][ICl₂]. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights into the synthesis, structural analysis, and solid-state characteristics of this polyhalogen salt. We will delve into the experimental methodologies required for its characterization and present a detailed analysis of its ionic components and their packing arrangement.

Introduction: The Significance of Crystalline Architecture

The precise three-dimensional arrangement of atoms and ions within a crystal lattice is fundamental to understanding a compound's physicochemical properties, including its stability, solubility, and reactivity. For ionic compounds like tetramethylammonium dichloroiodate, the crystal structure reveals the intricate interplay of electrostatic forces, van der Waals interactions, and in some cases, hydrogen bonding, which collectively govern the macroscopic behavior of the material. Tetramethylammonium dichloroiodate serves as a valuable model system for studying the structural chemistry of polyhalogen anions and bulky organic cations. The dichloroiodate anion, [ICl₂]⁻, is a linear triatomic species whose geometry and electronic properties are of significant interest in the study of hypervalent iodine compounds. The tetramethylammonium cation, [N(CH₃)₄]⁺, is a sterically demanding, non-coordinating cation that influences the crystal packing and can be utilized to stabilize unusual anionic species.

Synthesis and Crystallization: A Proactive Approach

Proposed Synthetic Protocol

Objective: To synthesize tetramethylammonium dichloroiodate and promote the growth of single crystals suitable for X-ray diffraction analysis.

Materials:

-

Tetramethylammonium chloride ([N(CH₃)₄]Cl)

-

Iodine monochloride (ICl)

-

Absolute Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of tetramethylammonium chloride in absolute ethanol.

-

Addition of ICl: Slowly add an equimolar amount of iodine monochloride to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a yellow to orange precipitate of tetramethylammonium dichloroiodate is expected.

-

Isolation of Polycrystalline Material: Filter the precipitate under inert atmosphere and wash with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

-

Single Crystal Growth:

-

Method A: Slow Evaporation: Prepare a saturated solution of the crude tetramethylammonium dichloroiodate in a suitable solvent or solvent mixture (e.g., ethanol/acetonitrile) at a slightly elevated temperature. Allow the solution to cool slowly to room temperature, followed by slow evaporation of the solvent in a loosely capped vial.

-

Method B: Solvent Diffusion: In a test tube, carefully layer a less polar solvent (e.g., diethyl ether) over a concentrated solution of the product in a more polar solvent (e.g., ethanol). Over time, diffusion of the less polar solvent will induce crystallization at the interface.

-

Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the hydrolysis of iodine monochloride. The choice of ethanol as a solvent is based on its ability to dissolve the reactants while allowing for the precipitation of the less soluble product. The slow crystallization techniques are employed to control the rate of crystal nucleation and growth, which is essential for obtaining high-quality, single crystals.

Experimental Workflow Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of tetramethylammonium dichloroiodate.

Caption: Experimental workflow for the synthesis and characterization of tetramethylammonium dichloroiodate.

Structural Analysis: A Deep Dive into the Crystal Lattice

Although a specific crystal structure determination for tetramethylammonium dichloroiodate is not publicly available, we can infer its key structural features based on the known geometries of its constituent ions and data from analogous compounds, such as ethylenediammonium dichloroiodate chloride.

The Tetramethylammonium Cation: A Bulky, Symmetric Species

The tetramethylammonium cation, [N(CH₃)₄]⁺, is the simplest quaternary ammonium cation. It consists of a central nitrogen atom tetrahedrally coordinated to four methyl groups. The positive charge is formally located on the nitrogen atom, but it is delocalized over the entire cation. The C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.

The Dichloroiodate Anion: A Linear Triatomic Polyhalide

The dichloroiodate anion, [ICl₂]⁻, is a member of the polyhalogen anion family. According to VSEPR theory, the central iodine atom has three lone pairs of electrons in the equatorial positions of a trigonal bipyramidal arrangement, with the two chlorine atoms occupying the axial positions. This results in a linear or nearly linear Cl-I-Cl geometry.

Based on the crystal structure of ethylenediammonium dichloroiodate chloride, the I-Cl bond lengths in the [ICl₂]⁻ anion can be slightly asymmetric. For instance, in one of the independent anions in that structure, the I-Cl bond lengths are 2.4518(10) Å and 2.6790(9) Å, with a Cl-I-Cl bond angle of 178.30(3)°. In another symmetrically constrained anion, the I-Cl bond length is around 2.55 Å with a bond angle of 179.55(4)°.[1] These values provide a reliable estimate for the expected bond parameters in tetramethylammonium dichloroiodate.

Expected Crystallographic Data

Based on the analysis of related structures, a hypothetical set of crystallographic parameters for tetramethylammonium dichloroiodate is presented in the table below. It is important to note that these are predictive values and require experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁, or similar centrosymmetric group |

| a (Å) | 8 - 12 |

| b (Å) | 6 - 10 |

| c (Å) | 12 - 16 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 800 - 1500 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.8 - 2.0 |

Intermolecular Interactions and Crystal Packing

The crystal packing of tetramethylammonium dichloroiodate will be dictated by the electrostatic interactions between the [N(CH₃)₄]⁺ cations and [ICl₂]⁻ anions. The bulky, roughly spherical nature of the tetramethylammonium cation will likely lead to a packing arrangement where the anions are situated in the voids created by the cations. Weak van der Waals interactions between the methyl hydrogens of the cation and the chlorine atoms of the anion are also expected to contribute to the overall stability of the crystal lattice.

The following diagram illustrates a conceptual model of the ionic packing in the crystal structure of tetramethylammonium dichloroiodate.

Caption: Conceptual diagram of the ionic interactions in tetramethylammonium dichloroiodate.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated crystal structure of tetramethylammonium dichloroiodate. By leveraging data from analogous compounds and fundamental principles of structural chemistry, we have outlined a plausible synthetic route for obtaining single crystals and have detailed the expected geometric parameters of the constituent ions and their packing arrangement. The insights presented herein serve as a valuable resource for researchers working with polyhalogen compounds and provide a solid foundation for future experimental investigations into the solid-state properties of this intriguing material. The definitive determination of the crystal structure of tetramethylammonium dichloroiodate through single-crystal X-ray diffraction remains a key experimental goal that will undoubtedly contribute to a deeper understanding of the structural chemistry of polyhalides.

References

-

PubChem. Tetramethylammonium Dichloroiodate. [Link]

-

Fun, H.-K., et al. (2009). Ethylenediammonium dichloroiodide chloride. Acta Crystallographica Section E: Structure Reports Online, 65(3), o547. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability of Tetramethylammonium Dichloroiodate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The utility of quaternary ammonium polyhalides as versatile reagents in organic synthesis and materials science is well-established. Among these, Tetramethylammonium Dichloroiodate, [(CH₃)₄N][ICl₂], serves as a valuable source of electrophilic iodine and chlorine. A comprehensive understanding of its thermal stability is paramount for its safe handling, storage, and application in thermally sensitive processes. This guide provides a detailed analysis of the thermal decomposition of tetramethylammonium dichloroiodate, synthesizing available data with established principles of thermal analysis and the chemistry of quaternary ammonium salts and polyhalogenated compounds.

Physicochemical Properties and Handling

Tetramethylammonium dichloroiodate is a crystalline solid.[1][2] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of Tetramethylammonium Dichloroiodate

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂Cl₂IN | [1] |

| Molecular Weight | 271.95 g/mol | [2] |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Melting Point | 216°C (with decomposition) | [3] |

| CAS Number | 1838-41-1 | [1] |

Due to its reactivity, it is recommended to store tetramethylammonium dichloroiodate in a cool, dark place, preferably below 15°C.

Thermal Decomposition Profile: A Multi-Stage Process

The decomposition is anticipated to occur in at least two distinct stages:

-

Decomposition of the Dichloroiodate Anion: The initial stage of decomposition will involve the breakdown of the [ICl₂]⁻ anion. Polyhalide ions are known to decompose thermally to yield a metal halide and a halogen or interhalogen molecule.[4] In this case, the most likely decomposition products are iodine monochloride (ICl) and chlorine gas (Cl₂), or potentially the disproportionation to iodine (I₂) and chlorine. The relative stability of trihalide ions generally decreases in the order I₃⁻ > IBr₂⁻ > ICl₂⁻.[4]

-

Decomposition of the Tetramethylammonium Cation: Following or concurrently with the anion decomposition, the tetramethylammonium cation, [(CH₃)₄N]⁺, will undergo thermal degradation. The thermal decomposition of tetramethylammonium salts typically yields trimethylamine ((CH₃)₃N) and a methyl group that can react with other species present.[5]

Proposed Thermal Decomposition Pathway

Based on the principles outlined above, a plausible multi-step thermal decomposition pathway for tetramethylammonium dichloroiodate is proposed:

Step 1: Initial Decomposition of the Dichloroiodate Anion

Upon heating, the dichloroiodate anion is expected to be the first to decompose. This can proceed via two potential pathways:

-

Pathway A: [(CH₃)₄N][ICl₂] (s) → [(CH₃)₄N]Cl (s) + ICl (g)

-

Pathway B: 2 [(CH₃)₄N][ICl₂] (s) → 2 [(CH₃)₄N]Cl (s) + I₂ (g) + Cl₂ (g)

The evolution of volatile species such as ICl, I₂, and Cl₂ would result in a significant mass loss detectable by TGA.

Step 2: Decomposition of the Tetramethylammonium Cation

The resulting tetramethylammonium chloride would then undergo decomposition at higher temperatures. The decomposition of quaternary ammonium halides can proceed via a nucleophilic substitution (Sₙ2) mechanism, yielding trimethylamine and methyl chloride.

-

[(CH₃)₄N]Cl (s) → (CH₃)₃N (g) + CH₃Cl (g)

This step would be characterized by a further mass loss in the TGA curve.

The overall proposed decomposition can be visualized in the following workflow diagram:

Caption: Proposed thermal decomposition workflow for tetramethylammonium dichloroiodate.

Experimental Methodologies for Thermal Stability Assessment

To experimentally validate the proposed decomposition pathway and quantify the thermal stability of tetramethylammonium dichloroiodate, a combination of thermoanalytical techniques is essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which decomposition events occur and the corresponding mass losses. This allows for the identification of distinct decomposition steps and the stoichiometry of the reactions.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of tetramethylammonium dichloroiodate into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition point (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the sample mass as a function of temperature. The resulting TGA curve will show steps corresponding to mass loss events. The onset temperature of each step indicates the initiation of a decomposition stage.

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition. This provides information on whether a process is endothermic or exothermic and allows for the determination of enthalpy changes.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

-

Sample Preparation: Accurately weigh a small sample (2-5 mg) of tetramethylammonium dichloroiodate into a hermetically sealed aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (nitrogen or argon) within the DSC cell.

-

Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events.

-

Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will be represented by upward peaks. The area under each peak is proportional to the enthalpy change of the transition.

Sources

- 1. Tetramethylammonium dichloroiodate(I) | CymitQuimica [cymitquimica.com]

- 2. Tetramethylammonium Dichloroiodate [myskinrecipes.com]

- 3. Tetramethylammonium Dichloroiodate 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. vpscience.org [vpscience.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetramethylammonium Dichloroiodate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetramethylammonium Dichloroiodate, [N(CH₃)₄][ICl₂]. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characteristics, spectroscopic profile, and reactivity of this versatile polyhalogen compound. The guide emphasizes the causality behind experimental choices and provides detailed protocols for its preparation and application, particularly as an efficient iodinating and oxidizing agent in organic synthesis. While direct experimental data for some properties of this specific salt are limited in the public domain, this guide synthesizes available information and draws parallels from closely related compounds to offer a robust and practical resource.

Introduction

Tetramethylammonium dichloroiodate, with the chemical formula C₄H₁₂Cl₂IN, is a quaternary ammonium polyhalide salt.[1][2][3] It consists of a tetramethylammonium cation, [N(CH₃)₄]⁺, and a linear dichloroiodate anion, [ICl₂]⁻.[1] The tetramethylammonium cation is the simplest quaternary ammonium cation, comprising a central nitrogen atom tetrahedrally bonded to four methyl groups.[4] This cationic species is known for its stability and is widely used in various chemical applications.[4] The dichloroiodate(I) anion is a linear triatomic species with the iodine atom at the center.[5]

Polyhalogen anions, such as dichloroiodate, are of significant interest due to their utility as halogenating and oxidizing agents in organic synthesis.[6] Quaternary ammonium salts of these anions are often favored due to their stability, ease of handling as crystalline solids, and solubility in organic solvents.[6] Tetramethylammonium dichloroiodate, in particular, has been highlighted as a mild and efficient reagent for the iodination of aromatic compounds under environmentally friendly, solvent-free conditions. This guide aims to provide a detailed exploration of its fundamental properties and practical applications.

Synthesis and Purification

The synthesis of tetramethylammonium dichloroiodate can be achieved through the reaction of a tetramethylammonium salt with a source of the dichloroiodate anion. While a specific, detailed protocol for this exact salt is not extensively documented in peer-reviewed literature, a general and reliable method for the preparation of various amine dichloroiodate salts involves the in-situ generation of dichloroiodic acid (HICl₂) followed by an acid-base reaction.[5]

Rationale for Synthetic Approach

The chosen synthetic route is based on the oxidation of iodine in the presence of hydrochloric acid to form the dichloroiodate anion, which is then precipitated by the addition of the tetramethylammonium cation. Hydrogen peroxide is a suitable and environmentally benign oxidizing agent for this purpose.[5] The use of a quaternary ammonium iodide as the iodine source is also a viable option.[5]

Experimental Protocol: Synthesis of Tetramethylammonium Dichloroiodate

Materials:

-

Iodine (I₂)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

30% Hydrogen Peroxide (H₂O₂)

-

Tetramethylammonium Chloride ([N(CH₃)₄]Cl)

-

Acetonitrile (CH₃CN)

-

Ethanol (CH₃CH₂OH), cooled to 0 °C

-

Deionized Water

Procedure:

-

Formation of Dichloroiodic Acid (HICl₂):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve iodine (1.0 eq) in acetonitrile.

-

To this solution, add concentrated hydrochloric acid (4.0 eq).

-

Slowly add 30% hydrogen peroxide (1.0 eq) dropwise to the stirring solution.

-

Stir the reaction mixture at room temperature for approximately 3 hours. The solution should turn a clear yellow, indicating the formation of HICl₂.[5]

-

-

Precipitation of Tetramethylammonium Dichloroiodate:

-

Prepare a concentrated aqueous solution of tetramethylammonium chloride (1.0 eq).

-

Slowly add the tetramethylammonium chloride solution to the stirring HICl₂ solution.

-

A yellow precipitate of tetramethylammonium dichloroiodate should form immediately.[5]

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and water.[5]

-

Dry the product under vacuum to yield the purified tetramethylammonium dichloroiodate.

-

Diagram of Synthesis Workflow:

Caption: Electrophilic aromatic iodination.

Experimental Protocol: Solvent-Free Iodination of an Aromatic Compound

Materials:

-

Aromatic substrate (e.g., aniline, phenol, or their derivatives)

-

Tetramethylammonium dichloroiodate

-

Mortar and pestle

-

Sodium bisulfite (NaHSO₃) solution (5%)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a mortar, add the aromatic compound (1.0 eq) and tetramethylammonium dichloroiodate (1.0 eq). 2. Grind the mixture with a pestle to form a homogeneous powder. 3. Allow the reaction mixture to stand at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add 5% sodium bisulfite solution to the solid to quench any remaining reagent. 5. Extract the product with diethyl ether. 6. Combine the organic extracts and dry over anhydrous magnesium sulfate. 7. Remove the solvent under reduced pressure to obtain the crude iodinated product, which can be further purified by column chromatography or recrystallization.

#### 5.3. Reactivity as an Oxidizing Agent

While specific studies on the oxidative properties of tetramethylammonium dichloroiodate are limited, related compounds like benzyltrimethylammonium dichloroiodate are known to oxidize alcohols to aldehydes and ketones. I[7]t is reasonable to expect that tetramethylammonium dichloroiodate would exhibit similar reactivity. The oxidation likely proceeds via a hydride transfer mechanism from the alcohol to the electrophilic iodine center of the dichloroiodate anion.

Safety and Handling

Tetramethylammonium dichloroiodate should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as a skin irritant and can cause serious eye irritation. I[8]t may also cause respiratory irritation. *[8] Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed. *[3] Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Tetramethylammonium dichloroiodate is a stable, easily handled polyhalide salt with significant potential as a reagent in organic synthesis. Its utility as a mild and efficient iodinating agent, particularly under solvent-free conditions, aligns with the principles of green chemistry. While a comprehensive characterization of all its physical and chemical properties is not yet fully available in the public domain, this guide provides a solid foundation based on existing data and the predictable behavior of its constituent ions. Further research into its crystal structure, detailed spectroscopic properties, and broader reactivity profile would be valuable contributions to the field.

References

-

Wikipedia. (n.d.). Tetramethylammonium. Retrieved January 23, 2026, from [Link]

-

Camarao Novo, L. V., Sherman, M. T., Bombardier, C. C., & Lau, N. (2025). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl₂⁻) Formation from NaI, NaOCl, and HCl. ACS Omega. [Link]

-

PubChem. (n.d.). Tetramethylammonium Dichloroiodate. Retrieved January 23, 2026, from [Link]

- Gupta, P., & Kothari, S. (2001). Kinetics and mechanism of the oxidation of some α-hydroxy acids by benzyltrimethylammonium dichloroiodate. Bulletin of the Chemical Society of Japan, 74(11), 2231-2236.

- Szafran, M., Koput, J., & Dega-Szafran, Z. (2000). FT-IR and Raman spectra, ab initio and DFT calculations of tetramethylammonium chloride and its monohydrate. Journal of Molecular Structure, 555(1-3), 347-360.

-

Hajipour, A. R., Arbabian, M., & Ruoho, A. E. (2002). Tetramethylammonium dichloroiodate: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. The Journal of organic chemistry, 67(24), 8622–8624. [Link]

-

Iskra, J., & Bedrač, L. (2012). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry, 10, 863925. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetramethylammonium dichloroiodate(I) | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Tetramethylammonium Dichloroiodate | C4H12Cl2IN | CID 11737348 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Tetramethylammonium Dichloroiodate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of tetramethylammonium dichloroiodate ([N(CH₃)₄][ICl₂]) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering field-proven insights and detailed experimental protocols.

Introduction to Tetramethylammonium Dichloroiodate

Tetramethylammonium dichloroiodate is a quaternary ammonium polyhalide salt. It consists of a tetramethylammonium cation, [N(CH₃)₄]⁺, and a linear dichloroiodate anion, [Cl-I-Cl]⁻. This compound is a valuable reagent in organic synthesis, primarily utilized as a mild and selective oxidizing and iodinating agent.[1] Its reactivity and utility in various chemical transformations are intrinsically linked to its solubility in the reaction medium. Understanding its solubility profile is therefore critical for optimizing reaction conditions, product yields, and for developing purification strategies.

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 1838-41-1 | [2][3] |

| Molecular Formula | C₄H₁₂Cl₂IN | [2][3] |

| Molecular Weight | 271.96 g/mol | [2][3] |

| Appearance | Light yellow to amber to dark green powder/crystal | [4] |

| Melting Point | 216 °C (decomposes) | [1] |

Principles Governing Solubility in Organic Solvents

The solubility of an ionic compound like tetramethylammonium dichloroiodate in organic solvents is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.

The key factors influencing the solubility of this salt are:

-

Lattice Energy of the Salt: The strength of the electrostatic forces holding the tetramethylammonium cations and dichloroiodate anions together in the crystal lattice must be overcome for dissolution to occur.

-

Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. For tetramethylammonium dichloroiodate, this involves the solvation of both the bulky, organic cation and the inorganic polyhalide anion.

-

Solvent Properties:

-

Polarity: Polar solvents are generally better at solvating ions. The polarity of a solvent is a measure of its ability to separate charge.

-

Dielectric Constant: A higher dielectric constant indicates a greater ability of the solvent to reduce the electrostatic attraction between ions, thus favoring dissolution.

-

Hydrogen Bonding Capability: Solvents capable of hydrogen bonding can interact strongly with the anion.

-

Steric Factors: The size and shape of the solvent molecules can influence their ability to effectively surround the ions.

-

The tetramethylammonium cation, being a quaternary ammonium ion, is permanently charged and relatively hydrophilic.[5] The dichloroiodate anion is a linear polyhalide. The overall solubility will be a balance between the solvation of this large organic cation and the inorganic anion by the organic solvent.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Likely Soluble | These solvents have high polarity and can solvate both the cation and the anion effectively. Ethanol is used as a solvent in the synthesis of the related tetramethylammonium triiodide. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Sparingly Soluble | These solvents have high dielectric constants and are good at solvating cations. Their ability to solvate the dichloroiodate anion may be less effective than protic solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | These solvents have lower polarity than the polar apathetic solvents. While they can interact with the organic cation, their ability to solvate the ionic pair is limited. |

| Non-Polar Solvents | Toluene, Hexane | Insoluble | The non-polar nature of these solvents makes them poor at solvating ions and overcoming the lattice energy of the salt. |

It is important to note that the presence of even small amounts of water in organic solvents can significantly increase the solubility of quaternary ammonium salts.[1]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system for determining the solubility of tetramethylammonium dichloroiodate in an organic solvent of interest.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess of tetramethylammonium dichloroiodate to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them (e.g., using a magnetic stirrer or a shaker) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer times may be necessary. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer changing.

-

-

Sampling:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.

-

-

Concentration Analysis:

-

The concentration of tetramethylammonium dichloroiodate in the sampled supernatant can be determined using a suitable analytical technique. UV-Vis spectrophotometry is often a good choice for polyhalides due to their strong absorbance in the UV region.

-

Method Development:

-

Prepare a series of standard solutions of known concentrations of tetramethylammonium dichloroiodate in the solvent of interest.

-

Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve by plotting absorbance at λ_max versus concentration.

-

-

-

Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for quantification.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Causality in Experimental Choices

The choice of solvent in a reaction involving tetramethylammonium dichloroiodate is not merely about dissolution but also about influencing the reactivity of the reagent.

-

Solvent-Free Conditions: In some applications, such as the iodination of certain aromatic compounds, the reaction is performed under solvent-free conditions by grinding the reactants together.[6] This approach is often chosen when the solubility of the reactants in common organic solvents is low, or to enhance reaction rates and simplify work-up.

-

Polar Solvents in Synthesis: The synthesis of related polyhalides often employs polar solvents like ethanol. This choice is dictated by the need to dissolve the starting materials (a quaternary ammonium halide and iodine/interhalogen) to facilitate the reaction in the solution phase.

Conclusion

References

-

MySkinRecipes. Tetramethylammonium Dichloroiodate. [Link]

-

PubChem. Tetramethylammonium Dichloroiodate. [Link]

-

Freie Universität Berlin. Investigation of Polyhalides: Synthesis, Characterization, and Application Possibilities of Polybromides, Polychlorides, and Bromostannates. [Link]

-

Hind Agricultural Research and Training Institute. A STUDY ON pH AND SOLUBILITY OF AQUEOUS TETRAALKYLAMMONIUM HALIDES. [Link]

-

Wikipedia. Tetramethylammonium. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

MIT OpenCourseWare. Recrystallization. [Link]

-

YouTube. Recrystallization- Organic Chemistry Lab- purification. [Link]

-

ResearchGate. Solubility of 3,7-Dinitro-1,3,5,7-tetraazabicyclo [3.3.1] Nonane in Ethanenitrile, Methanol, 1,1-Dichloroethane, Dimethyl Sulfoxide, Acetone, and Mixed Solvents. [Link]

-

Chemistry LibreTexts. Physical Properties of Alkyl Halides. [Link]

-

MDPI. Studies on the Solubility of Terephthalic Acid in Ionic Liquids. [Link]

-

ResearchGate. Solubility of Polymers in Organic Solvents. [Link]

-

Asian Publication Corporation. AJC - Asian Journal of Chemistry. [Link]

-

PubMed. Tetramethylammonium dichloroiodate: an efficient and environmentally friendly iodination reagent for iodination of aromatic compounds under mild and solvent-free conditions. [Link]

Sources

An In-depth Technical Guide to Tetramethylammonium Dichloroiodate: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent

Tetramethylammonium dichloroiodate, with the chemical formula [(CH₃)₄N]⁺[ICl₂]⁻, is a quaternary ammonium polyhalide that has carved a niche for itself as a valuable reagent in organic synthesis. This guide provides a comprehensive overview of its discovery, history, synthesis, and multifaceted applications, offering insights for researchers and professionals in the chemical and pharmaceutical sciences. Characterized by the presence of the tetramethylammonium cation and the linear dichloroiodate anion, this compound serves as a stable and effective source of electrophilic iodine, facilitating a range of chemical transformations with precision and control.

Part 1: The Historical Trajectory of a Polyhalide

The precise first synthesis of tetramethylammonium dichloroiodate is not prominently documented in a single landmark publication. Instead, its emergence is best understood within the broader historical context of two converging fields of chemical exploration: the synthesis of quaternary ammonium salts and the study of polyhalogen anions.

The foundation for the cation half of our subject compound was laid in 1890 with the development of the Menschutkin reaction, a method for synthesizing quaternary ammonium salts by reacting a tertiary amine with an alkyl halide.[1] This opened the door to the preparation of a wide array of quaternary ammonium compounds with diverse properties and applications.

The exploration of polyhalogen anions, which are polyatomic anions containing only halogen atoms, has a rich history dating back to the 19th century.[2][3] Early work focused on the more stable polyiodides, but by the early 20th century, chemists were actively investigating the formation of mixed polyhalides. A 1930s study on the preparation of various polyhalides detailed the synthesis of related compounds like tetramethylammonium dibromoiodide and ammonium dichloroiodate, indicating that the synthesis and characterization of quaternary ammonium polyhalides were of significant interest during this period.[4] It is highly probable that tetramethylammonium dichloroiodate was first synthesized and characterized within this wave of research, even if the specific findings were not widely disseminated or have been lost to the annals of chemical literature. The development of modern analytical techniques has since allowed for a more thorough characterization of its structure and properties.

Part 2: Synthesis and Characterization

The synthesis of tetramethylammonium dichloroiodate is a relatively straightforward process, typically involving the reaction of a tetramethylammonium halide with a source of iodine monochloride.

Experimental Protocol: Synthesis of Tetramethylammonium Dichloroiodate

Objective: To synthesize tetramethylammonium dichloroiodate from tetramethylammonium chloride and iodine monochloride.

Materials:

-

Tetramethylammonium chloride [(CH₃)₄N]Cl

-

Iodine monochloride (ICl)

-

Suitable inert solvent (e.g., dichloromethane, chloroform)

-

Stirring apparatus

-

Filtration apparatus

-

Drying apparatus (e.g., vacuum desiccator)

Procedure:

-

In a well-ventilated fume hood, dissolve tetramethylammonium chloride in a minimal amount of the chosen inert solvent in a clean, dry flask equipped with a magnetic stirrer.

-

Slowly add an equimolar amount of iodine monochloride to the stirred solution. The addition should be done dropwise to control any potential exothermic reaction.

-

A precipitate of tetramethylammonium dichloroiodate will begin to form.

-

Continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold, fresh solvent to remove any unreacted starting materials.

-

Dry the purified product under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

-

The use of an inert solvent is crucial to prevent side reactions with the highly reactive iodine monochloride.

-

Slow, dropwise addition of iodine monochloride is a key safety and control measure, as the reaction can be exothermic.

-

Stirring ensures homogeneity and maximizes the contact between reactants, leading to a higher yield.

-

Washing with cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.

Characterization

The identity and purity of the synthesized tetramethylammonium dichloroiodate can be confirmed through various analytical techniques:

-

Melting Point: The compound has a distinct melting point, which can be compared to literature values.[5]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the tetramethylammonium cation and the I-Cl bonds in the dichloroiodate anion.

-

Raman Spectroscopy: Particularly useful for characterizing the symmetric stretching vibration of the linear [ICl₂]⁻ anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence and structure of the tetramethylammonium cation.

-

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, chlorine, and iodine, which can be compared to the calculated theoretical values.

Part 3: Properties and Data

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂Cl₂IN | [4][6][7][8] |

| Molecular Weight | 271.96 g/mol | [4][6][9] |

| Appearance | Light yellow to amber to dark green powder or crystals | [7] |

| Melting Point | 216 °C (decomposes) | [5] |

| Solubility | Soluble in polar organic solvents | [10] |

| CAS Number | 1838-41-1 | [4][6][7][8][9] |

Molecular Structure

The tetramethylammonium dichloroiodate salt consists of a discrete tetramethylammonium cation and a dichloroiodate anion. The cation, [(CH₃)₄N]⁺, possesses a tetrahedral geometry with the nitrogen atom at the center. The dichloroiodate anion, [ICl₂]⁻, is linear, with the iodine atom at the center, consistent with VSEPR theory for a species with three lone pairs on the central atom.[2]

Caption: Molecular structure of the tetramethylammonium cation and the dichloroiodate anion.

Part 4: Applications in Organic Synthesis

Tetramethylammonium dichloroiodate is primarily utilized as a mild and selective iodinating agent in organic synthesis. Its stability and ease of handling make it a preferable alternative to more hazardous or unstable sources of electrophilic iodine.

Iodination of Aromatic Compounds

One of the most common applications is the electrophilic iodination of activated aromatic compounds.

Sources

- 1. Tetraalkylammonium salts (TAS) in solar energy applications – A review on in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyhalogen ions - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sciencemadness.org [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 8. On‐Surface Synthesis and Characterization of Tetraazanonacene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3146267A - Production and decolorization of quaternary ammonium compounds - Google Patents [patents.google.com]

- 10. Recent Discoveries of Polyhalogen Anions – from Bromine to Fluorine • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

Unraveling the Reactivity of Tetramethylammonium Dichloroiodate: A Theoretical and Mechanistic Guide

This technical guide provides a comprehensive exploration of the theoretical underpinnings of tetramethylammonium dichloroiodate, [N(CH₃)₄][ICl₂], reactivity. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic structure, bonding, and mechanistic pathways that govern the synthetic utility of this versatile polyhalogen reagent. By integrating established theoretical frameworks with practical experimental insights, we aim to provide a self-validating system of protocols and analyses that enhance the predictive power of chemical research.

Introduction: The Dichotomous Nature of Dichloroiodate

Tetramethylammonium dichloroiodate is a stable, crystalline solid that serves as a valuable source of electrophilic iodine.[1][2] Its utility in organic synthesis, particularly in the iodination of electron-rich aromatic systems and the iodochlorination of unsaturated bonds, is well-documented.[3][4] The dichloroiodate anion, [ICl₂]⁻, is a member of the polyhalogen anion family, which is characterized by hypervalent bonding and a rich and diverse chemistry.[5]

The reactivity of [N(CH₃)₄][ICl₂] is a delicate interplay between the inherent electrophilicity of the [ICl₂]⁻ anion and the influence of the tetramethylammonium cation and the reaction medium. A thorough understanding of these factors is paramount for optimizing existing synthetic protocols and designing novel chemical transformations. This guide will employ a theoretical lens to dissect these contributions, providing a robust framework for predicting and controlling the reactivity of this important reagent.

Theoretical Methodologies for Interrogating Reactivity

To gain a granular understanding of the reactivity of tetramethylammonium dichloroiodate, a suite of computational chemistry techniques is employed. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, bonding, and reaction mechanisms of halogen-containing compounds.[6][7]

Foundational Computational Approaches

A typical computational workflow for studying the reactivity of [N(CH₃)₄][ICl₂] involves several key steps, as illustrated below. The choice of functional and basis set is critical for obtaining accurate results. For systems containing heavy elements like iodine, a functional such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, paired with a basis set like 6-311G* that includes polarization functions, provides a good balance of computational cost and accuracy.[6] To account for the influence of the solvent, a polarizable continuum model (PCM) is often employed.[6]

Caption: A typical computational workflow for studying the reactivity of tetramethylammonium dichloroiodate.

Key Theoretical Descriptors of Reactivity

Frontier Molecular Orbital (FMO) Theory provides a powerful qualitative tool for understanding chemical reactivity.[8][9] The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile governs the initial stages of a chemical reaction.[10] For the dichloroiodate anion, the LUMO is expected to be localized on the iodine atom and possess significant σ* character with respect to the I-Cl bonds. This orbital's low energy and spatial distribution make the iodine atom the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis offers a quantitative description of bonding in terms of localized electron-pair bonds and lone pairs.[11][12] NBO analysis can elucidate the charge distribution within the [ICl₂]⁻ anion, revealing the extent of positive charge on the central iodine atom and the nature of the hypervalent 3-center-4-electron bond.[13][14] This information is crucial for understanding the electrophilicity of the reagent.

The Reactivity Profile of Tetramethylammonium Dichloroiodate

The reactivity of tetramethylammonium dichloroiodate is dominated by the electrophilic character of the central iodine atom in the [ICl₂]⁻ anion. This section will explore the key reaction classes and their underlying mechanisms from a theoretical perspective.

Electrophilic Aromatic Iodination

Tetramethylammonium dichloroiodate is an effective reagent for the iodination of activated aromatic compounds.[3] The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

Caption: The two-step mechanism of electrophilic aromatic iodination using [ICl₂]⁻.

From a theoretical standpoint, the rate-determining step is the formation of the σ-complex.[15] The stability of this carbocation intermediate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups stabilize the positive charge, thus accelerating the reaction, which is consistent with experimental observations.

Iodochlorination of Alkenes and Alkynes

A key application of tetramethylammonium dichloroiodate is the iodochlorination of unsaturated carbon-carbon bonds.[4] This reaction proceeds via an electrophilic addition mechanism.

The initial step involves the attack of the alkene's π-bond on the electrophilic iodine atom of the [ICl₂]⁻ anion, leading to the formation of a cyclic iodonium ion intermediate. This is followed by the backside attack of a chloride ion to yield the vicinal iodochloroalkane.

Caption: The mechanism of alkene iodochlorination with [ICl₂]⁻ proceeds via a cyclic iodonium ion.

Computational studies on analogous electrophilic additions to alkenes support the formation of a bridged halonium ion intermediate.[6] The regioselectivity of the reaction with unsymmetrical alkenes is governed by the stability of the partial positive charges on the carbon atoms in the transition state leading to the iodonium ion. The nucleophilic attack of the chloride ion then occurs at the more substituted carbon, following Markovnikov's rule in reverse due to the bridged nature of the intermediate.

The Role of the Tetramethylammonium Cation

While the reactivity is primarily dictated by the [ICl₂]⁻ anion, the tetramethylammonium cation, [N(CH₃)₄]⁺, is not merely a spectator ion. Theoretical studies on the interaction of the tetramethylammonium cation with halide ions have shown that the positive charge is distributed over the hydrogen atoms of the methyl groups.[8] This diffuse charge distribution can influence the solubility of the reagent in organic solvents and may play a role in stabilizing the transition states of reactions through non-covalent interactions.

Experimental Protocols and Data

To bridge the gap between theory and practice, this section provides a representative experimental protocol and a summary of relevant data.

Protocol: Iodochlorination of Cyclohexene

This protocol describes a typical procedure for the iodochlorination of an alkene using tetramethylammonium dichloroiodate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 mmol) in dichloromethane (10 mL).

-

Reagent Addition: Add tetramethylammonium dichloroiodate (1.1 mmol) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-2-iodocyclohexane.

Spectroscopic and Physical Data

The following table summarizes key data for tetramethylammonium dichloroiodate.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂Cl₂IN | [15] |

| Molecular Weight | 271.96 g/mol | [15] |

| Appearance | Solid | [2] |

| CAS Number | 1838-41-1 | [13][15] |

| Raman Spectroscopy | Characteristic [ICl₂]⁻ peak around 270 cm⁻¹ | [3] |

Conclusion and Future Directions

This guide has provided an in-depth theoretical framework for understanding the reactivity of tetramethylammonium dichloroiodate. By leveraging computational tools such as DFT, FMO theory, and NBO analysis, we can rationalize its behavior in key synthetic transformations like electrophilic aromatic iodination and the iodochlorination of alkenes. The interplay between the electronic structure of the dichloroiodate anion and the influence of the counterion and solvent dictates the outcome of these reactions.